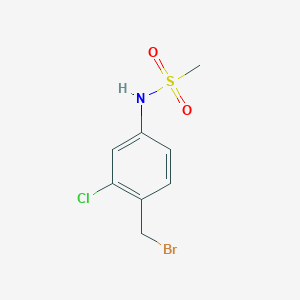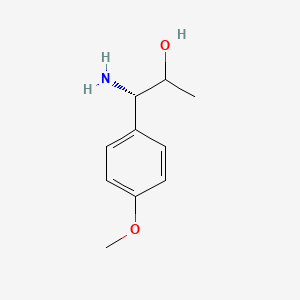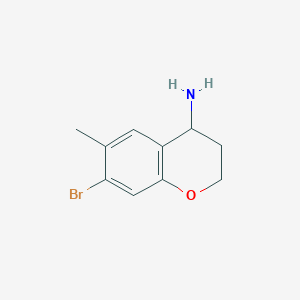![molecular formula C13H10Cl2O B13050931 4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is a chemical compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the biphenyl structure, along with a hydroxyl group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the chlorination of 4-methyl-[1,1’-biphenyl]-2-OL. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atoms can be reduced to form the corresponding biphenyl compound without chlorine.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium amide or Grignard reagents under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4-methyl-[1,1’-biphenyl]-2-OL.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to form hydrogen bonds and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4,4’-Dichlorobiphenyl: Similar structure but lacks the methyl and hydroxyl groups.
4-Methylbiphenyl: Similar structure but lacks the chlorine and hydroxyl groups.
4-Hydroxybiphenyl: Similar structure but lacks the chlorine and methyl groups.
Uniqueness: 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the combination of chlorine atoms, a methyl group, and a hydroxyl group on the biphenyl structure. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H10Cl2O |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-13(16)11(7-12(8)15)9-2-4-10(14)5-3-9/h2-7,16H,1H3 |
InChI Key |
WSDUBROPQIZMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)

![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)


![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)







